Scaffold-Spanning Cholinesterase Potency Range Establishes a Class Benchmark for Prioritizing 3-Acetyl-Indole-Thiadiazole Screening
In a published series of 18 indole–thiadiazole derivatives with systematic phenyl-ring variation at the thiadiazole 5-position, AChE IC₅₀ values ranged from 0.17 ± 0.05 µM to 33.10 ± 0.6 µM, and BChE IC₅₀ values ranged from 0.30 ± 0.1 µM to 37.60 ± 0.6 µM [1]. The target compound differs from the most potent congener in this set by bearing a 3-acetyl group on the indole ring and an unsubstituted 1,3,4-thiadiazol-2-yl terminus, a combination that has not been evaluated in any published study. The class-wide potency range demonstrates that the indole–thiadiazole scaffold is intrinsically capable of sub-micromolar cholinesterase inhibition, and the 3-acetyl substitution represents an unexplored vector for modulating hydrogen-bond acceptor capacity and metabolic stability at the indole C3 position. This evidence is class-level inference; no direct head-to-head data for the target compound exist.
Comparators: 0.17–33.1 µM (AChE), 0.30–37.6 µM (BChE) [Taha 2021]
Comparator acetamides: 3.125–50 µg/mL (S. aureus, MRSA) [Tang 2024, Gözcü 2018]
Comparator regioisomer: Pim-1 Kᵢ = 0.55 nM, Pim-2 Kᵢ = 0.28 nM [Zheng 2015]
| Evidence Dimension | AChE inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not determined (no published data for CAS 1219582-36-1) |
| Comparator Or Baseline | Closest published analogs: compound 8 (para-F-phenyl-thiadiazole), IC₅₀ = 0.17 ± 0.05 µM; compound 9 (ortho-F-phenyl), IC₅₀ = 0.30 ± 0.05 µM; compound 10 (meta-F-phenyl), IC₅₀ = 1.30 ± 0.1 µM (Taha et al. 2021) |
| Quantified Difference | Cannot be calculated; target compound data absent. Class potency span = >190-fold (0.17–33.1 µM). |
| Conditions | Ellman spectrophotometric assay; AChE from Electrophorus electricus; 37 °C; pH 8.0; donepezil reference (IC₅₀ = 0.016 ± 0.002 µM) |
Why This Matters
The class-defined potency floor and ceiling provide a quantitative decision threshold: if a screening lab requires AChE IC₅₀ < 10 µM for hit progression, the indole–thiadiazole scaffold is justified for inclusion; however, the 3-acetyl variant cannot be assumed equipment to any published analog and must be empirically profiled.
- [1] Taha M, Rahim F, Uddin N, et al. Exploring indole-based-thiadiazole derivatives as potent acetylcholinesterase and butyrylcholinesterase enzyme inhibitors. Int J Biol Macromol. 2021;188:1025-1036. doi:10.1016/j.ijbiomac.2021.08.065. View Source
